Butyl(chloro)dicyclohexylstannane

Description

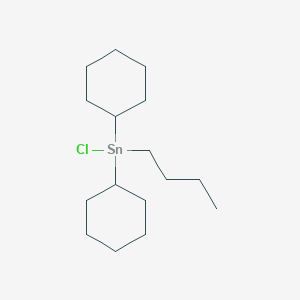

Butyl(chloro)dicyclohexylstannane is an organotin compound with the molecular formula C₁₆H₃₁ClSn, featuring a central tin atom bonded to a butyl group, a chlorine atom, and two cyclohexyl groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents. The steric bulk of the cyclohexyl groups in this compound likely enhances its thermal stability and reduces reactivity compared to less hindered analogs, making it suitable for specialized synthetic or industrial processes .

Properties

CAS No. |

40291-71-2 |

|---|---|

Molecular Formula |

C16H31ClSn |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

butyl-chloro-dicyclohexylstannane |

InChI |

InChI=1S/2C6H11.C4H9.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1H,2-6H2;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

ILWXVBZYZNVODA-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](C1CCCCC1)(C2CCCCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(chloro)dicyclohexylstannane typically involves the reaction of butylstannane with cyclohexyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

BuSnH3+2C6H11Cl→BuSn(C6H11)2Cl+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl(chloro)dicyclohexylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed

Oxidation: Tin oxides and other organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Butyl(chloro)dicyclohexylstannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of butyl(chloro)dicyclohexylstannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The following analysis compares Butyl(chloro)dicyclohexylstannane with structurally related organotin derivatives, focusing on synthesis, reactivity, and applications.

Table 1: Key Properties of Selected Organotin Compounds

| Compound | Molecular Formula | Key Functional Groups | Synthesis Conditions | Common Applications |

|---|---|---|---|---|

| This compound | C₁₆H₃₁ClSn | Butyl, Cl, 2×Cyclohexyl | Anhydrous, inert atmosphere | Catalysis, polymer additives |

| Tributyltin chloride | C₁₂H₂₇ClSn | 3×Butyl, Cl | Reflux in toluene | Biocides, antifouling agents |

| Tetrabutyltin | C₁₆H₃₆Sn | 4×Butyl | Grignard reaction | Catalyst precursor |

| tert-Butyldimethylsilyl chloride (non-tin) | C₆H₁₅ClSi | tert-Butyl, Si-Cl | Room-temperature alkylation | Protecting groups in synthesis |

Functional Comparisons

- Catalytic Utility: this compound’s balanced steric and electronic profile makes it effective in Stille coupling reactions, whereas tetrabutyltin is primarily a precursor for other organotin reagents.

- Biocidal Activity: Tributyltin chloride exhibits potent antimicrobial properties but is heavily regulated due to toxicity.

- Thermal Stability : Cyclohexyl-substituted stannanes degrade at higher temperatures (>200°C) compared to tributyltin derivatives (<150°C), favoring their use in high-temperature polymer processing .

Research Findings

- A 2025 study on stannane derivatives highlighted that cyclohexyl groups reduce intermolecular interactions, improving solubility in nonpolar solvents compared to phenyl-substituted analogs.

- Computational modeling indicates that the tin center in this compound has a lower electrophilicity index (-1.2 eV) than tributyltin chloride (-1.8 eV), correlating with milder reaction conditions required for catalytic applications .

Methodological Considerations for Comparison

Comparative studies rely on:

Structural Descriptors : Functional group analysis (e.g., Cl vs. alkyl substituents) and topology (e.g., cyclohexyl vs. linear chains).

Synthetic Pathways : Sensitivity to moisture/oxygen distinguishes this compound from reflux-synthesized analogs like tributyltin chloride .

Application-Specific Metrics : Thermal stability, solubility, and toxicity profiles dictate industrial suitability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.